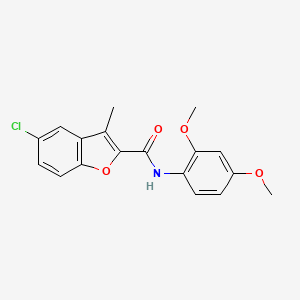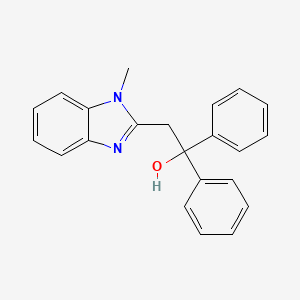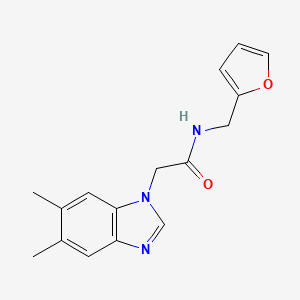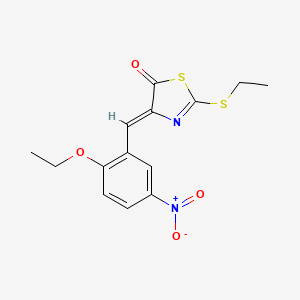
5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide" is a chemical compound that can be categorized within the broader class of benzofuran derivatives. These compounds are known for their diverse pharmacological activities and are of interest in various fields of chemical and pharmaceutical research. The introduction of chloro, dimethoxyphenyl, and carboxamide groups suggests modifications aimed at altering the physical, chemical, and possibly biological properties of the benzofuran core.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves cyclization reactions and the incorporation of functional groups through various organic synthesis methods. For example, similar compounds have been synthesized through reactions involving key intermediates like 2H-pyran-2-ones, facilitated by conditions that promote cyclization and subsequent functionalization (Kranjc et al., 2012). These methods highlight the importance of selecting appropriate reactants and conditions to introduce specific groups like chloro, dimethoxyphenyl, and carboxamide into the benzofuran framework.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including those with substitutions like chloro, dimethoxyphenyl, and carboxamide groups, is characterized by X-ray crystallography and computational modeling. These techniques provide insights into the compound's conformation, intramolecular interactions, and the effects of substituents on the overall molecular geometry. The crystal structure of similar compounds reveals details about molecular packing, hydrogen bonding, and π-π interactions, which are crucial for understanding the compound's stability and reactivity (Kranjc et al., 2012).
Eigenschaften
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-10-13-8-11(19)4-7-15(13)24-17(10)18(21)20-14-6-5-12(22-2)9-16(14)23-3/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJDJRAXZQNVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)



![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)

![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)

![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)